

"Anticancer agent 233" chemical structure and properties

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Compound of Interest

Compound Name: Anticancer agent 233

Cat. No.: B15580751

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An in-depth analysis of "**Anticancer Agent 233**" reveals a landscape of multiple compounds sharing this designation, each with a unique chemical identity and biological profile. This guide consolidates the available scientific information on the most prominently cited of these agents, with a primary focus on Cy 233, a nitrosourea-based compound, while also acknowledging other agents identified under this numeric identifier.

Cy 233: A Novel Nitrosoureido Sugar

Cy 233, chemically identified as 1-(2-chloroethyl)-3-(2-(dimethylaminosulfonyl)ethyl)-1-nitrosourea, is a nitrosourea compound that has demonstrated significant antitumor properties in preclinical studies. Its water solubility and stability in aqueous solutions are notable characteristics that warrant further investigation for clinical applications.[\[1\]](#)

Chemical Structure and Properties

| Property | Value | Reference |
|-----------------|--|---------------------|
| Chemical Name | 1-(2-chloroethyl)-3-(2-(dimethylaminosulfonyl)ethyl)-1-nitrosourea | [1] |
| Class | Nitrosoureido sugar | [1] |
| Notable Feature | Water soluble and stable in aqueous media | [1] |

Preclinical Anticancer Activity

Cy 233 has shown potent antitumor effects against murine solid tumors, including B16 melanoma and colon adenocarcinoma 38.[\[1\]](#)

| Tumor Model | Route of Administration | Key Findings | Reference |
|------------------------------------|---|---|---------------------|
| B16 Melanoma (established) | Intravenous (i.v.) | Strong anti-tumor effect, leading to long-term survivors. | [1] |
| Colon Adenocarcinoma 38 (advanced) | Intraperitoneal (i.p.), Intravenous (i.v.), Per os (p.o.) | High percentage of total tumor regression. Notably effective against this tumor line, which is resistant to major anticancer drugs like BCNU and chlorozotocin. | [1] |

Experimental Protocols

In Vivo Antitumor Activity Assessment:[\[1\]](#)

The antitumor efficacy of Cy 233 was evaluated in murine models of B16 melanoma and colon adenocarcinoma 38. The following is a generalized protocol based on the available information:

- **Animal Models:** Mice, specifically inbred C57BL and DBA strains, are used for tumor implantation.
- **Tumor Implantation:** B16 melanoma or colon adenocarcinoma 38 cells are implanted subcutaneously.
- **Treatment Administration:** Once tumors are established or have reached an advanced stage, Cy 233 is administered via various routes (i.v., i.p., or p.o.) according to different treatment schedules.

- **Efficacy Evaluation:** Tumor growth is monitored and measured over time. The primary endpoints include tumor regression and long-term survival of the animals.
- **Comparative Analysis:** The efficacy of Cy 233 is compared to that of other established anticancer drugs, such as Carmustine (BCNU).

Other Agents Designated as "Anticancer Agent 233"

The numerical designation "233" has been associated with other anticancer agents in scientific literature, highlighting the importance of precise chemical identification.

- **EBC-23:** A natural product isolated from the Australian rainforest, EBC-23 possesses a complex spiroketal and fused α,β -unsaturated δ -lactone core structure. It has demonstrated potent anticancer activity against melanoma (MM96L), breast cancer (MCF7), and prostate cancer (DV145) cell lines with IC50 values in the sub-micromolar range.^[2]
- **RA233 (Mopidamol):** This pyrimidine derivative has been investigated for its antitumor effects, particularly in combination with radiotherapy, against S180 sarcoma, B16 melanoma, and Lewis lung carcinoma.^[3]
- **Radium-223:** An alpha-emitting radionuclide, Radium-223 is a targeted alpha therapy that mimics calcium and is incorporated into areas of high bone turnover, such as bone metastases.^{[4][5][6]} It induces double-stranded DNA breaks in adjacent tumor cells, leading to cell death.^{[5][7]}
- **Anticancer agent 223 (Compound V-d):** This quinazoline derivative has been shown to induce cell death through both caspase-dependent and caspase-independent mechanisms. It also inhibits tumor spheroid formation and can re-sensitize cisplatin-resistant ovarian cancer cells (A2780) to cisplatin.^[8]

Signaling Pathways and Mechanisms of Action

The diverse chemical nature of the compounds referred to as "**Anticancer Agent 233**" implies a variety of mechanisms of action.

DNA Damage and Cell Cycle Arrest (Nitrosoureas and Radionuclides)

Nitrosoureas like Cy 233 are known to function as alkylating agents, which cross-link DNA, leading to cell cycle arrest and apoptosis. Similarly, the alpha particles emitted by Radium-223 cause double-stranded DNA breaks, a catastrophic event for cancer cells.[5][7]

Caption: DNA damage-induced apoptosis pathway.

Multi-faceted Mechanisms

Other agents likely operate through distinct pathways. For instance, natural products like EBC-23 may interact with various cellular targets, while quinazoline derivatives can inhibit specific signaling cascades involved in cell survival and proliferation.

Caption: General experimental workflow for in vivo studies.

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